5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is a complex organic compound characterized by the presence of dichloromethyl and trifluoro groups attached to a benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as reagents. The reaction is carried out in an inert solvent such as methylene chloride, under cooling conditions to manage the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. The process must also adhere to safety and environmental regulations due to the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichloromethyl and trifluoro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simpler compound with similar dichloromethyl groups, used primarily as a solvent.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring, used in organic synthesis.
Benzodioxane: The parent structure without the dichloromethyl and trifluoro groups, used in various chemical applications.
Uniqueness
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is unique due to the combination of dichloromethyl and trifluoro groups on a benzodioxane ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential for forming stable intermediates in chemical reactions.
Properties
IUPAC Name |
5-(dichloromethyl)-2,2,3-trifluoro-3H-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7(11)4-2-1-3-5-6(4)15-8(12)9(13,14)16-5/h1-3,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCEOZQGHOOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.